1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane
CAS No.:
Cat. No.: VC13764287
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O3 |
|---|---|
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O3/c19-15(21-12-14-4-2-1-3-5-14)18-9-8-17-13-16(18)6-10-20-11-7-16/h1-5,17H,6-13H2 |
| Standard InChI Key | KAFQASWKNUFTAV-UHFFFAOYSA-N |
| SMILES | C1COCCC12CNCCN2C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1COCCC12CNCCN2C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s IUPAC name, benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate, reflects its bicylclic framework:
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Spiro junction: A single carbon atom (C1) bridges a six-membered 1,4-diazacyclohexane ring and a nine-membered 9-oxa-1,4-diaza ring.
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Cbz group: The benzyloxycarbonyl (Cbz) moiety at position 1 serves as a protective group for the secondary amine, enabling selective deprotection during synthetic workflows.
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Heteroatom distribution: Oxygen and nitrogen atoms within the rings contribute to hydrogen-bonding capabilities and conformational rigidity.
Table 1: Molecular Properties of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | Benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-1-carboxylate |
| SMILES | C1COCCC12CNCCN2C(=O)OCC3=CC=CC=C3 |
| InChI Key | KAFQASWKNUFTAV-UHFFFAOYSA-N |
The spirocyclic design imposes steric constraints that stabilize specific conformations, a feature critical for molecular recognition in biological systems.
Synthetic Methodologies
Key Reaction Pathways
Synthesis of 1-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane typically involves multi-step sequences emphasizing regioselective cyclization and protection-deprotection strategies:
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Ring formation: Intramolecular cyclization of linear precursors under basic or catalytic conditions generates the spiro framework. For example, base-mediated closure of a diamine-ketone intermediate can yield the diazaspiro core.
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Cbz introduction: Benzyl chloroformate (Cbz-Cl) is reacted with the secondary amine under Schotten-Baumann conditions to install the protective group.
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Purification: Chromatographic techniques isolate the spiro product from regioisomers or byproducts.
Challenges and Optimization
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Steric hindrance: The spiro junction complicates nucleophilic attacks, necessitating elevated temperatures or high-pressure conditions.
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Selectivity: Competing pathways may form undesired macrocycles; ligand-assisted catalysis (e.g., palladium complexes) improves yield .
Applications in Drug Discovery
Role as a Synthetic Intermediate
The Cbz group’s orthogonality to other protecting groups (e.g., Fmoc, Boc) makes this compound valuable in peptide and heterocycle synthesis. Acidic conditions (e.g., HBr/AcOH) cleave the Cbz moiety without disrupting the spiro system, enabling sequential functionalization.
Table 2: Bioactivity of Analogous Spiro Compounds
| Compound | MOR Agonism (EC₅₀) | σ₁R Antagonism (IC₅₀) | Analgesic ED₅₀ (mg/kg) |
|---|---|---|---|
| 15au | 15 nM | 8 nM | 15 |
| Oxycodone | 5 nM | N/A | 10 |
Future Directions
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